1-(1,3-Thiazol-2-yl)benzimidazol-2-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Thiazol-2-yl)benzimidazol-2-amine;dihydrochloride is a compound that combines the structural features of benzimidazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both benzimidazole and thiazole moieties in a single molecule makes this compound particularly interesting for medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with 2-bromo-1,3-thiazole under reflux conditions in ethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing halogen atoms.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Benzimidazole derivatives: Known for their broad-spectrum biological activities, including antiparasitic and anticancer properties.
Thiazole derivatives: Used in the treatment of bacterial and fungal infections, as well as in the development of new drugs for various diseases.
Uniqueness: 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine stands out due to the combination of both benzimidazole and thiazole rings in a single molecule. This unique structure allows it to exhibit a wide range of biological activities, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H10Cl2N4S |
---|---|
Molecular Weight |
289.18 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)benzimidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H8N4S.2ClH/c11-9-13-7-3-1-2-4-8(7)14(9)10-12-5-6-15-10;;/h1-6H,(H2,11,13);2*1H |
InChI Key |
BWJNINUPYWRFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=NC=CS3)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.